1-Cyclopropylpent-4-en-1-ol

Physicochemical properties Medicinal chemistry Lead optimization

1-Cyclopropylpent-4-en-1-ol (CAS 1411260-56-4) is a secondary alkenol featuring a terminal olefin and a cyclopropyl carbinol moiety, with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol. It is commercially available as a research intermediate at ≥95% purity from multiple global vendors including Sigma-Aldrich (Enamine), Aaron Chemicals, and Leyan.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 1411260-56-4
Cat. No. B1374047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylpent-4-en-1-ol
CAS1411260-56-4
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC=CCCC(C1CC1)O
InChIInChI=1S/C8H14O/c1-2-3-4-8(9)7-5-6-7/h2,7-9H,1,3-6H2
InChIKeyINKZPISVSVOIQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropylpent-4-en-1-ol (CAS 1411260-56-4) Procurement-Grade Overview


1-Cyclopropylpent-4-en-1-ol (CAS 1411260-56-4) is a secondary alkenol featuring a terminal olefin and a cyclopropyl carbinol moiety, with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol . It is commercially available as a research intermediate at ≥95% purity from multiple global vendors including Sigma-Aldrich (Enamine), Aaron Chemicals, and Leyan . The compound is a liquid at ambient temperature and is typically stored at 4°C . Its bifunctional architecture—combining a strained cyclopropane ring, a nucleophilic hydroxyl group, and a terminal alkene—positions it as a versatile scaffold for further synthetic elaboration in medicinal chemistry and organic synthesis .

1
Bifunctional scaffold with terminal alkene and cyclopropyl carbinol – supports diverse synthetic elaboration
Conformational rigidity and dual reactivity handles
2
Liquid at ambient temperature; compatible with standard organic synthesis workflows
Refrigerated storage (4°C) recommended to maintain integrity
3
Research-grade purity from multiple global suppliers – supports consistent procurement
≥5 vendors listed; stock typically available

Why Generic Alkenols Cannot Replace 1-Cyclopropylpent-4-en-1-ol


Generic alkenols such as 4-penten-1-ol lack the cyclopropyl group that fundamentally alters both physicochemical properties and reactivity. The cyclopropane ring introduces conformational rigidity, modulates lipophilicity (LogP ~1.72 for the pentenol scaffold) , and dramatically changes stereochemical outcomes in cyclization reactions [1]. Even closely related homologs—such as 1-cyclopropylbut-3-en-1-ol (C₇H₁₂O) and 1-cyclopropylhex-5-en-1-ol (C₉H₁₆O)—exhibit distinct chain-length-dependent properties, including different molecular weights, lipophilicities, and biological target engagement profiles [2]. Consequently, substituting 1-cyclopropylpent-4-en-1-ol with an in-class analog without validation introduces unacceptable risk of altered reaction yields, unexpected stereochemical outcomes, and divergent biological activity.

!
Generic alkenols lack the cyclopropane ring – may shift conformational behavior, lipophilicity, and stereochemical outcomes.
!
Chain-length homologs (C₇, C₉) exhibit distinct physicochemical and biological engagement profiles; not interchangeable without SAR validation.
!
Regioisomer 5-cyclopropylpent-4-en-1-ol follows a different cyclization pathway (6-endo) – incompatible with cyclopropyl carbinol reactivity context.

Quantitative Differentiation Evidence for 1-Cyclopropylpent-4-en-1-ol Versus Analogs


Chain-Length-Dependent Molecular Weight and Lipophilicity Differentiation

1-Cyclopropylpent-4-en-1-ol (C₈) occupies a distinct physicochemical space relative to its shorter (C₇) and longer (C₉) homologs. Its molecular weight of 126.20 g/mol falls between the C₇ analog (112.17 g/mol) and the C₉ analog (140.22 g/mol) . Computed LogP for the structurally analogous 5-cyclopropylpent-4-en-1-ol scaffold is 1.72, which differs from the LogP of the C₉ analog (~2.2) [1]. These differences directly impact solubility, membrane permeability, and pharmacokinetic behavior in medicinal chemistry applications .

Chain-Length MW & LogP
Reported
ΔMW: +14.03 vs C₇; –14.02 vs C₉
ΔLogP: –0.48 vs C₉ (est.)
Distinct intermediate lipophilicity scaffold; not mimicked by homologs.
Computed logP; experimental ADME profiling advised.
Physicochemical properties Medicinal chemistry Lead optimization

Regioisomeric Differentiation: 1-Cyclopropylpent-4-en-1-ol vs. 5-Cyclopropylpent-4-en-1-ol

The regioisomer 5-cyclopropylpent-4-en-1-ol undergoes 6-endo-iodocyclization to yield 2-cyclopropyl-3-iodotetrahydro-2H-pyran, which upon base treatment gives 6-cyclopropyldihydro-2H-pyrans in a stereoselective fashion [1]. In contrast, 1-cyclopropylpent-4-en-1-ol, with its cyclopropyl group at the C1 position adjacent to the hydroxyl, is structurally precluded from undergoing this specific 6-endo cyclization pathway. The different regiochemistry fundamentally alters the compound's reactivity profile and the types of heterocyclic products accessible [1].

Regioisomeric Reactivity
Class-level inference
Not a substrate for 6-endo-iodocyclization;
comparator yields dihydropyrans stereoselectively.
Regiochemistry dictates synthetic pathway; choose isomer accordingly.
Based on regioisomer study (Tetrahedron 2007).
Stereoselective synthesis Iodocyclization Heterocyclic chemistry

Biological Activity Differentiation: Chain-Length-Dependent Enzyme Inhibition

The C₇ homolog, 1-cyclopropylbut-3-en-1-ol, has demonstrated inhibitory activity against human UDP-glucuronosyltransferase 2B7 with an IC₅₀ of 0.0004 mM (0.4 µM) [1]. While direct inhibition data for 1-cyclopropylpent-4-en-1-ol (C₈) are not available in the public domain, the chain-length-dependent activity pattern suggests that the C₈ scaffold may exhibit distinct potency and selectivity profiles compared to both the C₇ and C₉ analogs . The presence of the cyclopropyl group is a known pharmacophore element that can enhance metabolic stability and modulate target engagement .

UGT2B7 Inhibition Context
Data to verify
C₇ homolog IC₅₀ 0.0004 mM (UGT2B7);
C₈ direct data not available.
Chain-length may modulate enzyme inhibition; requires confirmation.
Inferable from C₇ activity; dedicated C₈ assay needed.
Enzyme inhibition UDP-glucuronosyltransferase Drug metabolism

Purity and Vendor-Specific Procurement Differentiation

1-Cyclopropylpent-4-en-1-ol is commercially available from multiple vendors with a standard purity specification of ≥95% . Sigma-Aldrich offers the compound sourced from Enamine LLC (catalog ENA375227834) with documented storage conditions (4°C) and country of origin (UA) . In contrast, the regioisomer 5-cyclopropylpent-4-en-1-ol and the C₇ homolog are not as broadly stocked among major global chemical suppliers, potentially impacting lead times and procurement reliability for large-scale research programs .

Vendor Availability
Source review
≥5 major vendors; standard ≥95% purity.
Broader vendor network supports procurement reliability.
Supplier listings as of 2025; verify lot-specific COA.
Chemical procurement Quality control Supply chain

Recommended Application Scenarios for 1-Cyclopropylpent-4-en-1-ol


Medicinal Chemistry: Lead Optimization Requiring Intermediate Lipophilicity

When designing cyclopropyl-containing drug candidates where LogP must be finely tuned (target range ~1.7), the C₈ scaffold provides a precise physicochemical match that differs meaningfully from the more lipophilic C₉ analog (LogP ~2.2) [1]. This compound is appropriate for SAR studies exploring the impact of chain length on ADME properties while maintaining the cyclopropyl pharmacophore .

Synthetic Methodology: Cyclopropyl Carbinol Chemistry

For research programs investigating the reactivity of cyclopropyl carbinols—including ring-opening reactions, Prins cyclizations, and oxidation to cyclopropyl ketones—1-cyclopropylpent-4-en-1-ol offers a well-defined, commercially accessible substrate . Its terminal alkene provides an additional handle for further functionalization via cross-metathesis, hydroboration, or epoxidation, distinguishing it from saturated cyclopropyl alcohol analogs [1].

Enzyme Inhibition Studies: UGT2B7 and Related Targets

Building on the established UGT2B7 inhibitory activity of the C₇ homolog (IC₅₀ 0.4 µM) , the C₈ scaffold represents a logical extension for probing chain-length-dependent potency and selectivity against UDP-glucuronosyltransferases. The compound may serve as a starting point for developing tool compounds or probes for studying glucuronidation pathways [1].

Heterocyclic Synthesis: Alternative to 5-Cyclopropylpent-4-en-1-ol

In synthetic routes where 6-endo-iodocyclization to dihydropyrans is NOT desired—but where cyclopropyl-containing intermediates are still required—1-cyclopropylpent-4-en-1-ol provides a regioisomeric alternative that avoids the specific cyclization pathway documented for 5-cyclopropylpent-4-en-1-ol . This differentiation enables orthogonal synthetic strategies in heterocyclic chemistry.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Intermediate lipophilicity cyclopropyl scaffold
LogP-dependent ADME profiling
Cyclopropyl carbinol synthetic methodology
Bifunctional alkene-alcohol motif
Substrate scope in Prins cyclization, ring-opening
UGT enzyme inhibition SAR studies
Chain-length-dependent UGT profile
Potency and selectivity screening (UGT2B7/isoforms)
Heterocyclic synthesis via regioisomeric control
C1-cyclopropyl carbinol regioisomer
Orthogonal cyclization routes avoiding dihydropyran formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropylpent-4-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.